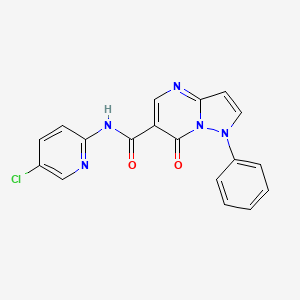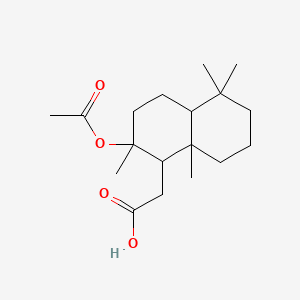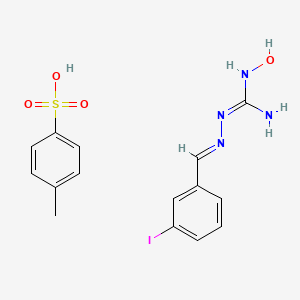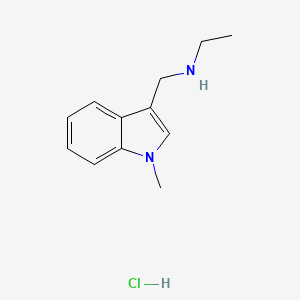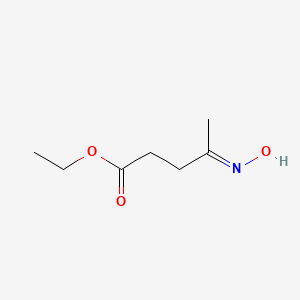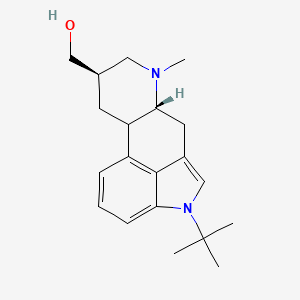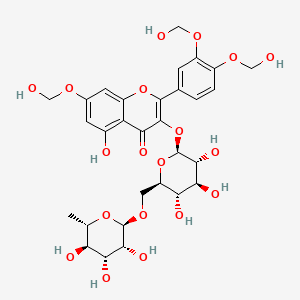
2-(3,4-Bis(hydroxymethoxy)phenyl)-3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(hydroxymethoxy)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Bis(Hydroxymethoxy)phenyl)-3-((6-O-(6-Desoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(Hydroxymethoxy)-4H-1-benzopyran-4-one ist eine komplexe organische Verbindung. Sie zeichnet sich durch mehrere Hydroxyl- und Methoxygruppen aus, die an eine Benzopyranstruktur gebunden sind, die zusätzlich glykosyliert ist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen wissenschaftlichen Bereichen von Interesse.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von 2-(3,4-Bis(Hydroxymethoxy)phenyl)-3-((6-O-(6-Desoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(Hydroxymethoxy)-4H-1-benzopyran-4-one umfasst in der Regel mehrere Schritte:
Bildung des Benzopyrankernes: Dies kann durch Cyclisierungsreaktionen mit phenolischen Vorläufern erreicht werden.
Einführung von Hydroxyl- und Methoxygruppen: Diese funktionellen Gruppen können durch selektive Hydroxylierungs- und Methylierungsreaktionen eingeführt werden.
Glykosylierung: Die Anbindung von Zuckerresten (Mannopyranosyl und Glucopyranosyl) erfolgt typischerweise unter Verwendung von Glykosyldonatoren und Katalysatoren unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdurchsatzsynthesetechniken, fortschrittlichen Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3,4-Bis(Hydroxymethoxy)phenyl)-3-((6-O-(6-Desoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(Hydroxymethoxy)-4H-1-benzopyran-4-one kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Carbonylverbindungen zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Sauerstoff-Funktionalitäten zu entfernen.
Substitution: Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Bedingungen für Substitutionsreaktionen können Nukleophile wie Halogenide oder Amine in Gegenwart von Katalysatoren umfassen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion desoxygenierte Derivate ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersucht auf sein therapeutisches Potenzial, einschließlich entzündungshemmender und antioxidativer Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Bestandteil von Formulierungen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 2-(3,4-Bis(Hydroxymethoxy)phenyl)-3-((6-O-(6-Desoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(Hydroxymethoxy)-4H-1-benzopyran-4-one seine Wirkungen entfaltet, umfasst Wechselwirkungen mit verschiedenen molekularen Zielstrukturen und Signalwegen. Dazu können gehören:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme in Stoffwechselwegen hemmen.
Rezeptorbindung: Sie könnte an zelluläre Rezeptoren binden und die Signaltransduktion modulieren.
Antioxidative Aktivität: Die Hydroxylgruppen können freie Radikale abfangen und so oxidativen Stress reduzieren.
Wirkmechanismus
The mechanism by which 2-(3,4-Bis(hydroxymethoxy)phenyl)-3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(hydroxymethoxy)-4H-1-benzopyran-4-one exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: It could bind to cellular receptors, modulating signal transduction.
Antioxidant activity: The hydroxyl groups may scavenge free radicals, reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Quercetin: Ein Flavonoid mit ähnlichen Hydroxyl- und Methoxygruppen.
Rutin: Ein weiteres glykosyliertes Flavonoid mit vergleichbaren Strukturmerkmalen.
Kaempferol: Ein Flavonoid mit einem ähnlichen Benzopyrankern.
Einzigartigkeit
2-(3,4-Bis(Hydroxymethoxy)phenyl)-3-((6-O-(6-Desoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(Hydroxymethoxy)-4H-1-benzopyran-4-one ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters und dem Vorhandensein mehrerer Hydroxyl- und Methoxygruppen, die möglicherweise unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
84145-74-4 |
|---|---|
Molekularformel |
C30H36O19 |
Molekulargewicht |
700.6 g/mol |
IUPAC-Name |
2-[3,4-bis(hydroxymethoxy)phenyl]-5-hydroxy-7-(hydroxymethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C30H36O19/c1-11-20(35)23(38)25(40)29(46-11)42-7-18-21(36)24(39)26(41)30(48-18)49-28-22(37)19-14(34)5-13(43-8-31)6-17(19)47-27(28)12-2-3-15(44-9-32)16(4-12)45-10-33/h2-6,11,18,20-21,23-26,29-36,38-41H,7-10H2,1H3/t11-,18+,20-,21+,23+,24-,25+,26+,29+,30-/m0/s1 |
InChI-Schlüssel |
APVLIPANISQUKE-YYWMDQEHSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCO)C5=CC(=C(C=C5)OCO)OCO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCO)C5=CC(=C(C=C5)OCO)OCO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



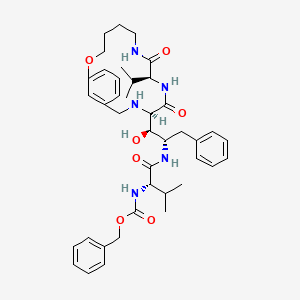

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12743245.png)

